Physical and chemical properties of tin distearate
Physical and chemical properties of tin distearate
An In-Depth Technical Guide to the Physical and Chemical Properties of Tin (II) Distearate
Introduction: Defining Tin Distearate
Tin distearate, a metal-organic compound, is broadly classified as a metallic soap—a metal derivative of a long-chain fatty acid.[1][2] However, the term "tin stearate" can be ambiguous. The tin center can exist in two primary oxidation states, Sn(II) (stannous) and Sn(IV) (stannic), and can coordinate with one or two stearate ligands.[3] This guide will focus on the most commercially significant and researched form: tin(II) distearate , also known as stannous stearate.[1][4] Its molecular structure consists of a central tin(II) ion coordinated to two stearate anions.
This compound's unique properties, stemming from its long hydrocarbon chains and metallic core, make it a valuable material in various industries, including plastics, rubber, and pharmaceuticals, where it functions as a stabilizer, lubricant, and catalyst.[1] For researchers and drug development professionals, a thorough understanding of its physicochemical properties is paramount for formulation, stability testing, and predicting its behavior in complex systems.
Caption: Simplified representation of Tin(II) Distearate coordination.
Part 1: Physical Properties
The physical characteristics of tin(II) distearate are fundamental to its handling, processing, and application. These properties are largely dictated by the long, nonpolar alkyl chains of the stearate ligands.
General Appearance and Morphology
Tin(II) distearate is typically an off-white to tan or pale cream-yellowish solid, often supplied as a powder or coarse crystals.[1]
Molecular and Thermal Properties
A summary of the key physical and thermal data is presented below. It is crucial to note that some properties, such as the melting point, have conflicting reports in the public domain. This variability can arise from differences in sample purity, isomeric forms of the stearate used, or the specific analytical method employed.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₇₀O₄Sn | [1][4] |
| Molecular Weight | 685.65 g/mol | [1][4] |
| CAS Number | 6994-59-8 | [4] |
| Appearance | Off-white to tan solid powder/crystals | [1] |
| Melting Point | Data is not definitively available for the distearate. One source cites ~90 °C for a related compound. | [2] |
| Density | Data is not definitively available for the distearate. One source cites ~1.05 g/cm³ for a related compound. | [2] |
Solubility Profile
The solubility of a compound is critical for drug development, especially in formulation and delivery systems. The dual nature of tin(II) distearate—a polar metallic core and nonpolar hydrocarbon tails—governs its solubility.
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Aqueous Solubility: It is classified as insoluble in water.[1][2][4] This is an expected outcome due to the hydrophobic nature of the two C17H35 alkyl chains, which dominate the molecule's character.
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Organic Solubility: It is generally soluble in organic solvents.[1] While extensive quantitative data is limited, its solubility is expected to be higher in nonpolar or weakly polar organic solvents like heptane, hexane, or trichloroethylene, similar to its parent molecule, stearic acid.[5][6]
Part 2: Chemical Properties and Reactivity
The chemistry of tin(II) distearate is centered around the tin(II) ion and the carboxylate functional groups.
Stability
Under standard ambient conditions, tin(II) distearate is a stable compound.[3] However, its stability is influenced by several factors:
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Oxidative Stability: The Sn(II) center is susceptible to oxidation to the more stable Sn(IV) state, particularly in the presence of atmospheric oxygen over time.[7] For this reason, solutions of tin(II) salts are often stabilized with the addition of metallic tin.[7]
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Thermal Stability: As an organometallic salt, it will decompose at elevated temperatures. The decomposition process typically involves the breakdown of the organic portion of the molecule, ultimately yielding tin oxides.[8][9] The precise decomposition temperature and products are best determined by thermogravimetric analysis (TGA).
Key Reactions
-
Hydrolysis: Like many metal salts of weak acids, tin(II) distearate is susceptible to hydrolysis. In the presence of water, particularly under neutral or basic conditions, the stearate ligand can be displaced, leading to the formation of tin(II) hydroxides or oxides.[9][10] To maintain the integrity of tin(II) compounds in aqueous solutions, acidification is often necessary.[7]
-
Reaction with Strong Acids: It will react with strong acids like hydrochloric acid (HCl) to protonate the stearate anion, forming stearic acid and the corresponding tin(II) salt (e.g., tin(II) chloride).[2]
-
Ligand Exchange: The stearate ligands can be exchanged with other coordinating species, a common reaction for organotin compounds.[11]
Caption: Major chemical reactions involving Tin(II) Distearate.
Part 3: Analytical Characterization Protocols
For any application, particularly in pharmaceuticals, robust analytical characterization is non-negotiable. The following protocols provide a framework for assessing the identity, purity, and thermal properties of tin(II) distearate.
Protocol: Thermal Analysis by DSC and TGA
Objective: To determine the melting point, thermal transitions, and thermal decomposition profile of tin(II) distearate.
Causality: Differential Scanning Calorimetry (DSC) is the gold standard for identifying first-order transitions like melting, providing critical information for processing and formulation. Thermogravimetric Analysis (TGA) is essential for understanding the material's thermal stability and decomposition kinetics, which is vital for assessing shelf-life and degradation pathways.[8] Using an inert atmosphere (N₂) allows for the study of the inherent thermal stability, preventing oxidative side reactions.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of tin(II) distearate powder into a standard aluminum TGA/DSC pan.
-
Instrument Setup (TGA):
-
Place the sample in the TGA furnace.
-
Purge with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from 30 °C to 600 °C at a constant ramp rate of 10 °C/min.
-
-
Instrument Setup (DSC):
-
Place the sample pan (hermetically sealed) and an empty reference pan into the DSC cell.
-
Purge with nitrogen gas at 50 mL/min.
-
Equilibrate at 25 °C.
-
Heat from 25 °C to 200 °C at 10 °C/min.
-
-
Data Analysis:
-
TGA: Analyze the resulting weight vs. temperature curve. Identify the onset temperature of decomposition and the temperature of maximum weight loss. The final residual mass should correspond to the theoretical mass of tin oxide (SnO or SnO₂).
-
DSC: Analyze the heat flow vs. temperature curve. The endothermic peak corresponds to the melting transition. Report the onset and peak temperatures.
-
Protocol: Structural Verification by FTIR Spectroscopy
Objective: To confirm the presence of key functional groups and verify the coordination of the stearate ligand to the tin center.
Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the chemical bonds within a molecule. For tin(II) distearate, we expect to see characteristic absorptions for the long alkyl chains (C-H stretches) and the carboxylate group (C=O stretch). The exact frequency of the carboxylate stretch, compared to that of free stearic acid, provides definitive evidence of salt formation and can offer insights into the coordination geometry.
Methodology:
-
Sample Preparation: Prepare a KBr pellet. Mix ~1 mg of tin(II) distearate with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar and press into a transparent pellet using a hydraulic press.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹).
-
Sample Analysis: Place the KBr pellet in the sample holder and collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the strong C-H stretching vibrations from the alkyl chains between 2850-2960 cm⁻¹.
-
Locate the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). These typically appear in the 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹ regions, respectively.
-
Compare the spectrum to that of pure stearic acid. The absence of the broad O-H stretch (2500-3300 cm⁻¹) and the carbonyl C=O stretch of the carboxylic acid (~1700 cm⁻¹) confirms the formation of the tin salt.
-
Caption: Standard workflow for physicochemical characterization.
Part 4: Applications and Relevance in Drug Development
While tin(II) distearate is widely used as a PVC heat stabilizer and lubricant in the plastics industry[1], its properties are also relevant to pharmaceutical sciences.
-
Excipient in Topical Formulations: Its lubricating and emollient properties make it a candidate for use in creams and ointments as a thickening or film-forming agent.[2]
-
Tablet Manufacturing: As a metallic stearate, it can function as a lubricant in tablet production, preventing the formulation from sticking to the punches and dies of the tablet press.
-
Precursor for Nanomaterials: Tin compounds can serve as precursors for synthesizing tin oxide (SnO₂) nanomaterials, which have applications in photocatalysis and sensors.[1]
Part 5: Safety and Handling
Tin(II) distearate is classified as a skin, eye, and respiratory irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. If significant dust is generated, respiratory protection is advised.[4]
Exposure limits have been set by regulatory bodies:
-
ACGIH TWA: 0.1 mg/m³
-
NIOSH TWA: 0.1 mg/m³[4]
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved from [Link]
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Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Decomposition reaction of tin(II) nitrate. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis of bis(dimethylamido)tin to tin (II) oxyhydroxide and its selective transformation into tin (II) or tin (IV) oxide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Retrieved from [Link]
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